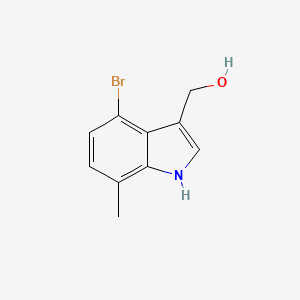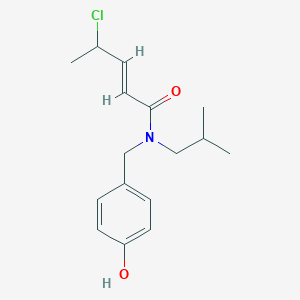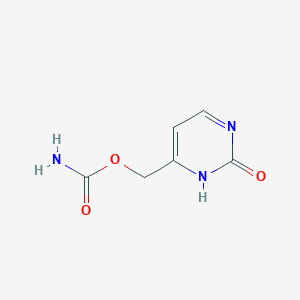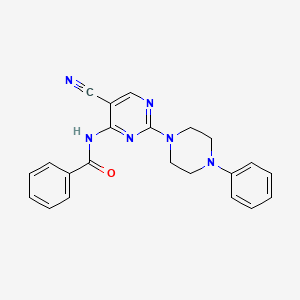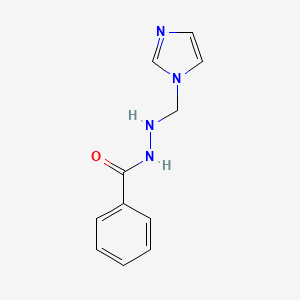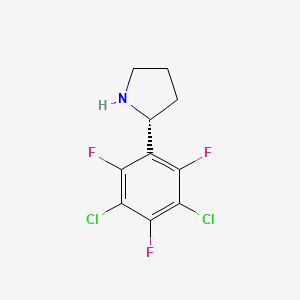
(R)-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts and solvents is carefully controlled to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have potential as a pharmaceutical agent due to its structural features and biological activity.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the phenyl ring can enhance binding affinity and selectivity. The pyrrolidine ring may interact with active sites of enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(3,5-Dichlorophenyl)pyrrolidine: Lacks the trifluoromethyl groups, which may affect its biological activity and chemical reactivity.
®-2-(2,4,6-Trifluorophenyl)pyrrolidine: Lacks the dichloro groups, which may influence its binding affinity and selectivity.
Uniqueness
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is unique due to the presence of both dichloro and trifluoromethyl groups in the phenyl ring. This combination of substituents can enhance its chemical stability, biological activity, and binding affinity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H8Cl2F3N |
|---|---|
Poids moléculaire |
270.07 g/mol |
Nom IUPAC |
(2R)-2-(3,5-dichloro-2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H8Cl2F3N/c11-6-8(13)5(4-2-1-3-16-4)9(14)7(12)10(6)15/h4,16H,1-3H2/t4-/m1/s1 |
Clé InChI |
AQKVFNLITALIST-SCSAIBSYSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F |
SMILES canonique |
C1CC(NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
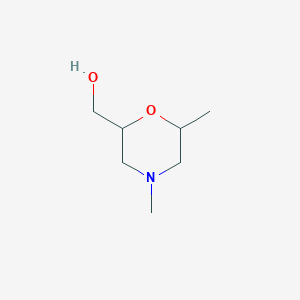
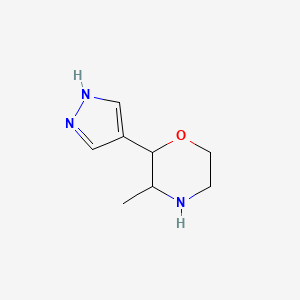
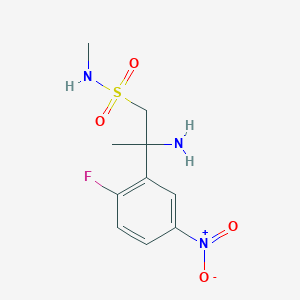
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![3-(((5R,6S)-6-((R)-1-Hydroxyethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl)thio)propanoic acid](/img/structure/B12929661.png)
![4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide](/img/structure/B12929662.png)
![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)
![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)
